2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride CAS 854860-52-9
2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride CAS 854860-52-9
An In-depth Technical Guide to 2,5-Dichloro-3,6-dimethylbenzenesulfonyl Chloride (CAS 854860-52-9)
Disclaimer: Publicly available information directly pertaining to 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride (CAS 854860-52-9) is scarce. This guide has been constructed by a Senior Application Scientist to provide a scientifically rigorous and predictive overview based on established principles of organic chemistry and data from structurally analogous compounds. The proposed synthetic routes and reactivity profiles are based on expert analysis and are intended to guide research and development efforts.
Executive Summary
2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride is a highly functionalized aromatic sulfonyl chloride. The presence of four substituents on the benzene ring, including two sterically demanding methyl groups flanking the sulfonyl chloride moiety, suggests unique reactivity and potential as a specialized building block in medicinal chemistry and materials science. The sulfonyl chloride functional group is a cornerstone of synthetic chemistry, valued for its ability to react with a wide range of nucleophiles to form stable sulfonamides and sulfonate esters.[1][2] This guide provides a projected synthesis, a detailed analysis of its expected chemical behavior, and potential applications for this novel reagent.
Predicted Physicochemical Properties & Structural Data
While experimental data is not available, the properties of the target compound can be reliably estimated. These properties are crucial for planning synthetic procedures, purification, and storage.
| Property | Predicted Value / Information |
| CAS Number | 854860-52-9 |
| Molecular Formula | C₈H₇Cl₃O₂S |
| Molecular Weight | 273.56 g/mol |
| IUPAC Name | 2,5-dichloro-3,6-dimethylbenzene-1-sulfonyl chloride |
| Appearance | Likely a white to off-white crystalline solid (by analogy to similar compounds) |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) and reactive with protic solvents (water, alcohols).[3] |
| Thermal Stability | Expected to be stable at room temperature but may decompose at elevated temperatures. |
Proposed Synthesis and Mechanistic Rationale
A robust synthesis of 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride can be envisioned starting from the commercially available precursor, 1,4-dichloro-2,5-dimethylbenzene (also known as 2,5-dichloro-p-xylene). The key transformation is an electrophilic aromatic substitution reaction, specifically chlorosulfonation.
Overall Synthetic Pathway
The proposed two-step synthesis involves the formation of the key aromatic precursor followed by the introduction of the sulfonyl chloride group.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 1,4-Dichloro-2,5-dimethylbenzene (CAS 1124-05-6)
The synthesis of the precursor, 1,4-dichloro-2,5-dimethylbenzene, starts from p-xylene via a Friedel-Crafts-type chlorination.[4][5]
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To a magnetically stirred solution of p-xylene (1.0 eq) in a suitable solvent such as carbon tetrachloride or excess p-xylene at 0-5 °C, add a catalytic amount of iron(III) chloride (FeCl₃, 0.05 eq).
-
Bubble chlorine gas (Cl₂, 2.2 eq) through the solution at a steady rate while maintaining the temperature below 10 °C. The reaction is exothermic and should be monitored carefully.
-
Upon completion (monitored by GC-MS), the reaction mixture is quenched by carefully pouring it into cold water.
-
The organic layer is separated, washed with aqueous sodium bicarbonate solution, then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from ethanol or by fractional distillation to yield pure 1,4-dichloro-2,5-dimethylbenzene.
Protocol 2: Chlorosulfonation of 1,4-Dichloro-2,5-dimethylbenzene
This protocol is adapted from general procedures for the chlorosulfonation of aromatic compounds.[3][6]
-
In a dry, round-bottom flask equipped with a dropping funnel and a gas outlet connected to a scrubber (to neutralize the HCl byproduct), place an excess of chlorosulfonic acid (ClSO₃H, ~5.0 eq).
-
Cool the acid to 0 °C in an ice bath.
-
Slowly add 1,4-dichloro-2,5-dimethylbenzene (1.0 eq) portion-wise to the stirred acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
The reaction mixture is then very carefully poured onto crushed ice with vigorous stirring. This step must be performed in a well-ventilated fume hood due to the exothermic nature and vigorous evolution of HCl gas.
-
The precipitated solid product is collected by vacuum filtration.
-
The solid is washed thoroughly with cold water until the washings are neutral to pH paper.
-
The crude product is dried in a vacuum oven at a low temperature (e.g., 40 °C). Further purification can be achieved by recrystallization from a non-protic solvent like hexane or carbon tetrachloride.
Mechanistic Insights: The Chlorosulfonation Reaction
Chlorosulfonation is a classic electrophilic aromatic substitution. The active electrophile is believed to be the sulfur trioxide-chloronium complex (SO₂Cl⁺) or protonated chlorosulfonic acid, which is generated in situ.[7][8]
Caption: General mechanism of electrophilic chlorosulfonation.
The directing effects of the substituents on the 1,4-dichloro-2,5-dimethylbenzene ring are critical. The two methyl groups are activating and ortho-, para-directing, while the two chloro groups are deactivating but also ortho-, para-directing. The substitution will occur at one of the two equivalent vacant positions (C3 or C6), which are ortho to a methyl group and meta to a chloro group, leading to the desired product.
Predicted Reactivity and Synthetic Utility
The reactivity of 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride is dominated by the electrophilic sulfur atom. However, the two adjacent methyl groups introduce significant steric hindrance, which will likely modulate its reactivity compared to unhindered analogs.
Core Reactivity with Nucleophiles
The primary utility of this compound will be in its reaction with nucleophiles to form sulfonamides and sulfonate esters.[1]
Caption: Core reactions with amine and alcohol nucleophiles.
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Sulfonamide Formation: Reaction with primary or secondary amines, typically in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct, will yield N-substituted sulfonamides.[9] The steric hindrance may necessitate higher reaction temperatures or longer reaction times. These sulfonamides are valuable scaffolds in drug discovery.[2]
-
Sulfonate Ester Formation: Reaction with alcohols or phenols will produce sulfonate esters. This reaction is synthetically important as it converts a poor leaving group (hydroxyl) into an excellent sulfonate leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.[1]
Potential Applications in Drug Development
The unique substitution pattern makes this reagent a valuable tool for introducing sterically-defined sulfonyl moieties into drug candidates. This can be used to:
-
Probe Binding Pockets: The bulky nature of the substituent can be used to explore steric tolerance in enzyme active sites or receptor binding pockets.
-
Improve Pharmacokinetic Properties: The lipophilic nature of the dichlorodimethylphenyl group can modulate the solubility, membrane permeability, and metabolic stability of a parent drug molecule.
-
Create Novel Scaffolds: It can be used to synthesize novel classes of inhibitors for various enzymes where a sulfonamide warhead is required, such as carbonic anhydrases or protease inhibitors.
Projected Safety and Handling
As with all sulfonyl chlorides, 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride should be handled with care.
-
Hazard Class: Corrosive.
-
Reactivity: Reacts exothermically with water, alcohols, and amines. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).
-
Toxicity: Causes severe skin burns and eye damage. Inhalation may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, a face shield, and a lab coat is mandatory. All manipulations should be performed in a certified chemical fume hood.
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